molecular formula C18H17Cl2NO B1359484 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-81-3

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1359484
M. Wt: 334.2 g/mol
InChI Key: ICBAZHXNLIPZBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 2,4-Dichloro-4’-pyrrolidinomethyl benzophenone molecule contains a total of 41 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The molecular formula of 2,4-Dichloro-4’-pyrrolidinomethyl benzophenone is C18H17Cl2NO, and its molecular weight is 334.2 g/mol.

Scientific Research Applications

  • Photoreaction Studies : The photoinitiated reactions of benzophenone derivatives have been studied in different environments, indicating their potential use in photochemical applications. For instance, the reaction of benzophenone with 2,4-pyridinedicarbonitrile in varying pH levels shows different substitution and reduction behaviors, which could be significant in understanding photoreactions in organic chemistry (Caronna, Morrocchi, & Vittimberga, 1990).

  • Electrochemical Reduction and Carboxylation : Research on the electrochemical reduction of halogenated benzophenones demonstrates their potential for various electrochemical applications. The study reveals how these compounds undergo carbon-halogen bond cleavage and interact with CO2, indicating their relevance in electrochemical processes and environmental chemistry (Isse, Galia, Belfiore, Silvestri, & Gennaro, 2002).

  • Environmental Transformation and Toxicity : Studies on the transformation of benzophenone derivatives like benzophenone-4 in environmental conditions like water chlorination reveal the formation of various by-products. These transformations are critical to understanding the environmental impact and toxicity of these compounds (Yang et al., 2017).

  • Photoinduced C-H Bond Substitution : Research has demonstrated the use of benzophenone for direct substitution of hydrogen in C-H bonds by pyridine through photo-irradiation. This indicates its potential use in creating biologically active and functional molecules with pyridine substructures (Hoshikawa & Inoue, 2013).

  • Polymer Synthesis Applications : Benzophenone derivatives are used in synthesizing high molecular weight polymers, indicating their role in advanced material science and engineering (Ghassemi & McGrath, 2004).

  • Magnetic Material Development : Some studies focus on using benzophenone derivatives for developing magnetic materials, such as laminar hybrid materials exhibiting single-chain magnet behavior (Hu et al., 2009).

Safety And Hazards

2,4-Dichloro-4’-pyrrolidinomethyl benzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBAZHXNLIPZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642765
Record name (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-81-3
Record name Methanone, (2,4-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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